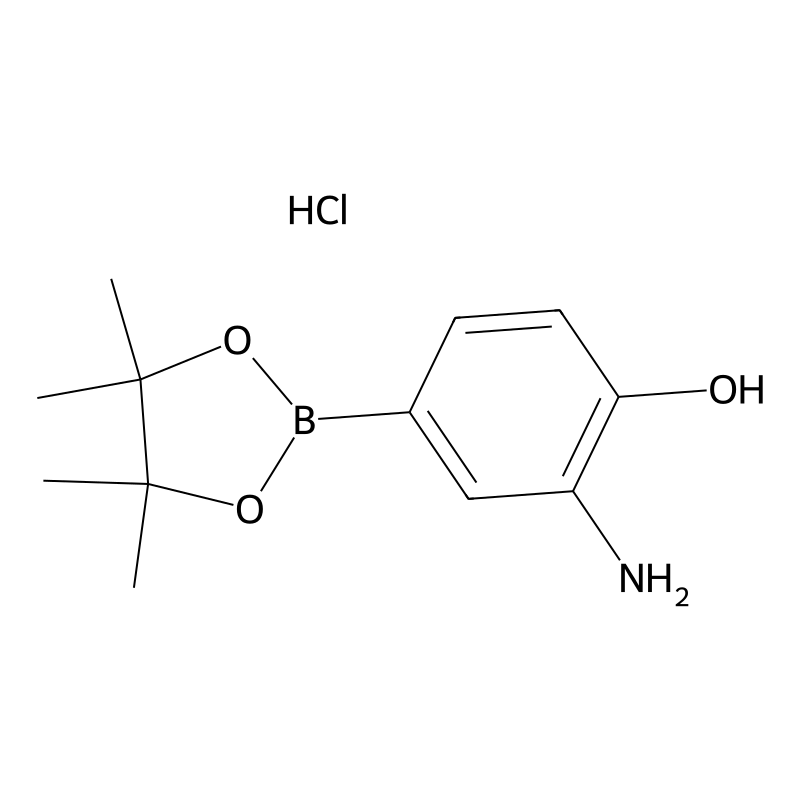

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein-Protein Interactions

Boronic acid pinacol esters are known for their ability to reversibly bind to sugars containing cis-diols. This property allows them to be used as probes for studying protein-protein interactions where carbohydrates are involved in binding []. 2-Aminophenylboronic acid pinacol ester hydrochloride, with its catechol functionality (adjacent hydroxyl groups), could potentially target proteins that interact with such motifs.

Suzuki-Miyaura Coupling Reactions

One of the most prominent applications of boronic acid pinacol esters is in Suzuki-Miyaura coupling reactions. These reactions are a type of palladium-catalyzed cross-coupling used to form carbon-carbon bonds []. While specific research on 2-Aminophenylboronic acid pinacol ester hydrochloride in Suzuki-Miyaura coupling is not yet widely documented, its potential as a building block for the synthesis of novel molecules with desired functionalities cannot be excluded.

Medicinal Chemistry

Boronic acid pinacol esters have been explored in medicinal chemistry due to their potential for targeted drug delivery and modulation of biological processes []. The catechol group in 2-Aminophenylboronic acid pinacol ester hydrochloride might contribute to its affinity for specific enzymes or receptors, warranting further investigation for its potential as a scaffold in drug discovery.

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride is a boron-containing compound notable for its unique structural features. It has the molecular formula and a molecular weight of 244.10 g/mol. This compound contains a phenolic group and a boron-containing dioxaborolane moiety, which contributes to its reactivity and potential applications in various fields, especially in medicinal chemistry and materials science .

- Suzuki Coupling Reactions: The presence of the boron atom allows for coupling reactions with various aryl halides, making it useful in the synthesis of complex organic molecules .

- Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.

Research indicates that 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride exhibits biological activities that may include:

- Inhibition of Cytochrome P450 Enzymes: It is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism .

- Potential Anticancer Properties: The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapy .

The synthesis of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride typically involves:

- Formation of the Dioxaborolane: This can be achieved through the reaction of a suitable boronic acid with a diol under acidic or basic conditions.

- Amination Reaction: The introduction of the amino group can be carried out via nucleophilic substitution on a suitable precursor.

- Hydrochloride Salt Formation: The final step often involves treating the base form with hydrochloric acid to produce the hydrochloride salt .

The compound has several notable applications:

- Pharmaceutical Development: Due to its inhibitory effects on cytochrome P450 enzymes, it may serve as a lead compound for developing new drugs with specific metabolic profiles.

- Material Science: Its unique structure allows for potential use in developing new materials or polymers that require boron functionalities.

Interaction studies have shown that 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride interacts with various biological systems:

- Drug Metabolism Studies: Its role as an inhibitor of specific cytochrome P450 enzymes suggests it could affect the metabolism of co-administered drugs.

- Biochemical Pathways: Understanding its interaction with cellular pathways may reveal insights into its therapeutic potential .

Several compounds share structural similarities with 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 0.92 | Indazole derivative with potential biological activity |

| 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 0.90 | Methylated indazole variant |

| 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole | 0.92 | Another indazole derivative with similar functional groups |

| (4-Methyl-1H-indazol-5-yl)boronic acid | 0.76 | Boronic acid derivative without the dioxaborolane structure |

The uniqueness of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride lies in its specific combination of an amino group and a phenolic structure linked to a dioxaborolane moiety which enhances its reactivity and potential biological activity compared to other similar compounds .